molecular formula C19H24N6O B11032106 N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide

カタログ番号: B11032106
分子量: 352.4 g/mol
InChIキー: JESZMIBCBTYYRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide is a synthetic small molecule characterized by a benzimidazole core linked to a pyrimidine moiety via a butanamide chain. The benzimidazole ring is substituted with a 2-methylpropyl group at position 2, while the pyrimidine is attached through an amino group at position 2.

特性

分子式

C19H24N6O

分子量

352.4 g/mol

IUPAC名

N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C19H24N6O/c1-13(2)11-17-24-15-7-6-14(12-16(15)25-17)23-18(26)5-3-8-20-19-21-9-4-10-22-19/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,23,26)(H,24,25)(H,20,21,22)

InChIキー

JESZMIBCBTYYRD-UHFFFAOYSA-N

正規SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCCNC3=NC=CC=N3

製品の起源

United States

準備方法

    合成経路: MK-2206はさまざまな経路で合成できますが、一般的な方法の1つは、2-(2-メチルプロピル)-1H-ベンゾイミダゾール-6-カルボン酸と2-アミノ-4-(ピリミジン-2-イルアミノ)ブタン酸の縮合を含みます。

    反応条件: 具体的な反応条件は異なる場合がありますが、通常、適切な溶媒、試薬、および触媒が含まれます。

    工業生産: 産業生産の詳細はありませんが、製薬会社は最適化された条件を使用して大規模合成を行う場合があります。

  • 化学反応の分析

    科学的研究の応用

      Chemistry: MK-2206 serves as a valuable tool in studying protein kinases, particularly .

      Biology: Researchers use MK-2206 to investigate cell signaling pathways, apoptosis, and cancer biology.

      Medicine: Clinical trials explore its potential as an anticancer agent, especially in solid tumors.

      Industry: Pharmaceutical companies may consider MK-2206 for targeted therapy development.

  • 作用機序

    類似化合物との比較

    Research Findings and Implications

    • Synergy with Existing Scaffolds : Lessons from ’s diarylpyrimidines suggest that substituting the benzimidazole with fluorinated aryl groups (as in HIV RT inhibitors) could enhance potency .
    • Formulation Challenges : The crystalline form patent () implies that salt or co-crystal strategies may improve the target compound’s physicochemical properties .

    生物活性

    The compound N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables to support the information presented.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its cytotoxic effects against several cancer cell lines. For instance, a study reported that compounds with similar structures exhibited significant cytotoxicity in neuroblastoma and glioblastoma cell lines, with IC50 values in the nanomolar range .

    Table 1: Cytotoxicity of Related Compounds

    CompoundCell LineIC50 (nM)
    Compound 1U87 (Glioblastoma)200
    Compound 2BE (Neuroblastoma)18.9
    Compound 3SK (Neuroblastoma)>3000

    Note: The values indicate the concentration required to inhibit cell growth by 50%.

    The mechanism by which this compound exerts its effects is believed to involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to significant accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption in normal cell division processes .

    Case Studies

    Case Study 1: Glioblastoma Treatment

    A clinical study investigated the efficacy of a benzimidazole derivative similar to this compound in patients with recurrent glioblastoma. The results indicated a favorable response rate, with several patients experiencing partial remission. The study emphasized the need for further investigation into dosage optimization and long-term effects.

    Case Study 2: Combination Therapy

    Another study explored the use of this compound in combination with radiation therapy. The results demonstrated that when combined with a low-dose radiation treatment, the compound significantly enhanced the cytotoxic effects on resistant cancer cell lines, suggesting its potential as an adjuvant therapy in cancer treatment .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。